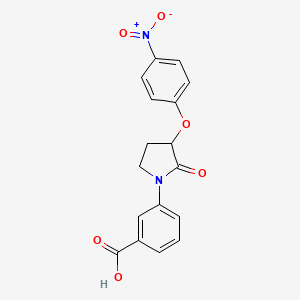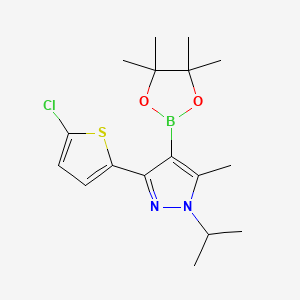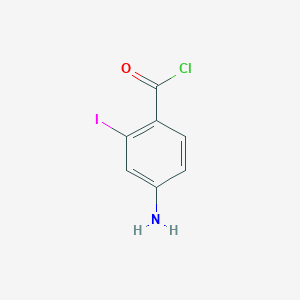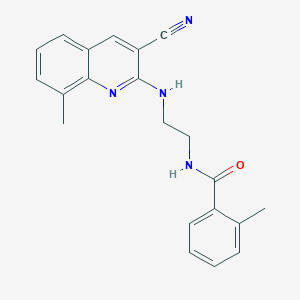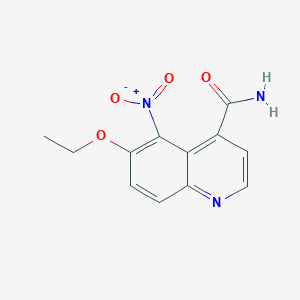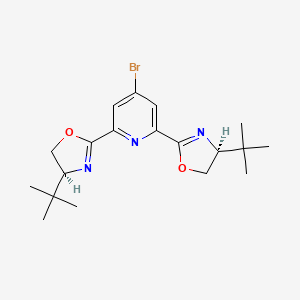
(4S,4'S)-2,2'-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a bromopyridine core with two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Bromopyridine Core: The bromopyridine core can be synthesized through halogenation of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Oxazole Rings: The oxazole rings can be attached to the bromopyridine core through a series of condensation reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine core can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core and oxazole rings can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with a chlorine atom instead of bromine.
(4S,4’S)-2,2’-(4-fluoropyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with a fluorine atom instead of bromine.
(4S,4’S)-2,2’-(4-iodopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) lies in its specific bromine substitution, which can impart different reactivity and properties compared to its halogenated analogs. This can influence its behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C19H26BrN3O2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
(4S)-2-[4-bromo-6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H26BrN3O2/c1-18(2,3)14-9-24-16(22-14)12-7-11(20)8-13(21-12)17-23-15(10-25-17)19(4,5)6/h7-8,14-15H,9-10H2,1-6H3/t14-,15-/m1/s1 |
Clave InChI |
ZPJGGBWUQPNTDI-HUUCEWRRSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)Br |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


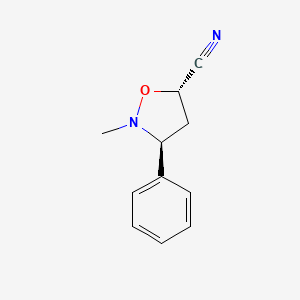

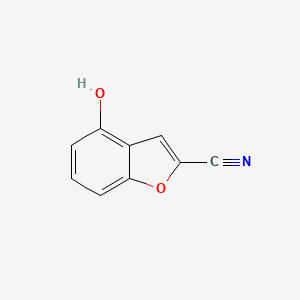
![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

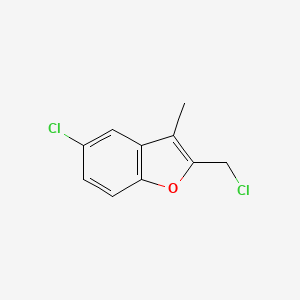
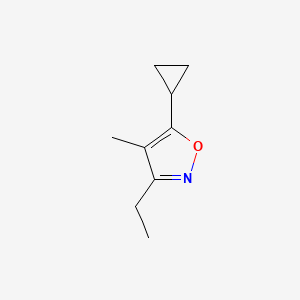
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

